6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one
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Overview
Description
6-Phenyl-2,4,6,9-tetrazatetracyclo[88003,7012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)palladium (II) methanesulfonate
Uniqueness
6-Phenyl-2,4,6,9-tetrazatetracyclo[88003,7012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one is unique due to its specific polycyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
6-phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20-23-19-18(24(20)15-8-2-1-3-9-15)12-21-16-10-13-6-4-5-7-14(13)11-17(16)22-19/h1-12,22H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQHQGHOIZNYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(NC4=CC5=CC=CC=C5C=C4N=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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